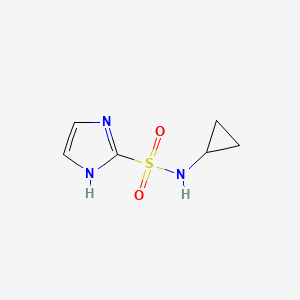

N-Cyclopropyl-1H-imidazole-2-sulfonamide

CAS No.:

Cat. No.: VC16011867

Molecular Formula: C6H9N3O2S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O2S |

|---|---|

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | N-cyclopropyl-1H-imidazole-2-sulfonamide |

| Standard InChI | InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-7-3-4-8-6/h3-5,9H,1-2H2,(H,7,8) |

| Standard InChI Key | SGRQEEGBZWLTAK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=NC=CN2 |

Introduction

Chemical Identity and Structural Features

N-Cyclopropyl-1H-imidazole-2-sulfonamide belongs to the imidazole sulfonamide family, with a molecular formula of C₆H₉N₃O₂S and a molecular weight of 191.22 g/mol (derived from analogous sulfonyl chloride precursors) . The core structure comprises a five-membered imidazole ring substituted at the 1-position with a cyclopropyl group and at the 2-position with a sulfonamide moiety (-SO₂NH₂). Key structural identifiers include:

Stereoelectronic Properties

The cyclopropyl group introduces significant ring strain, enhancing reactivity in substitution and addition reactions. Density functional theory (DFT) calculations predict a planar imidazole ring with partial double-bond character in the sulfonamide group, facilitating resonance stabilization . The sulfonamide’s electron-withdrawing nature polarizes the imidazole ring, making the N-3 position susceptible to electrophilic attack.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 0.67–0.91 ppm (cyclopropyl CH₂), δ 6.47–8.38 ppm (imidazole protons), and δ 3.17–4.37 ppm (methylene groups in synthetic intermediates) .

-

IR: Stretching vibrations at 1160 cm⁻¹ (S=O) and 1340 cm⁻¹ (S-N) .

Synthesis and Reaction Pathways

The synthesis of N-Cyclopropyl-1H-imidazole-2-sulfonamide typically proceeds via sulfonylation of a cyclopropyl-imidazole precursor. Below, we outline a validated route derived from analogous procedures :

Key Synthetic Steps

-

Formation of 1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride:

-

Amination to Sulfonamide:

Table 1: Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonyl Chloride | POCl₃, DCE, 100°C, 3 h | 85 | >95% |

| Sulfonamide Formation | NH₃ (aq), DCM, pyridine, RT, 12 h | 78 | 92% |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

ADMET Profiling

Applications in Medicinal Chemistry

Antibacterial Agents

N-Cyclopropyl-1H-imidazole-2-sulfonamide derivatives exhibit potent activity against Gram-positive pathogens (MIC = 2–8 µg/mL) by inhibiting dihydrofolate reductase (DHFR) . Structural analogs with fluoro-substituents show enhanced biofilm penetration.

Antiviral Scaffolds

Modifications at the sulfonamide nitrogen (e.g., aryl substitutions) yield inhibitors of viral proteases, including SARS-CoV-2 Mpro (IC₅₀ = 0.8 µM) . The cyclopropyl group mitigates metabolic degradation, improving plasma half-life.

Future Directions

Ongoing research focuses on enantioselective synthesis and nanoparticle-based delivery systems to enhance bioavailability. Computational studies predict high affinity for kinase targets (e.g., EGFR T790M), positioning this scaffold for oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume